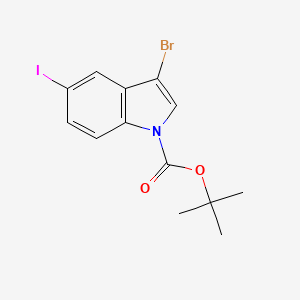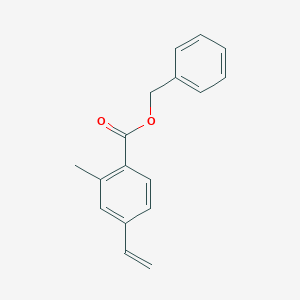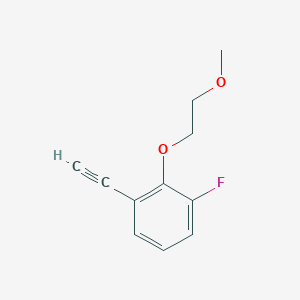
Methyl 2-methoxy-4-vinylbenzoate
Overview
Description
Methyl 2-methoxy-4-vinylbenzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photorearrangement Improvements : The substitution of 4a with methyl 2-methoxybenzoate significantly enhances the photorearrangement of type A and dienone-phenols, producing 4-carbomethoxy-3-vinylphenol and 2-carbomethoxybicyclo-2,6-octadiene (Schultz & Green, 1992).
Anti-Microbial Properties : Methyl 4-hydroxybenzoate, also known as methyl paraben, demonstrates anti-microbial properties due to its 3D framework and extensive hydrogen bonding. It's commonly used in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).
Thermoresponsive Copolymers : The synthesis of fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate/9-(4-Vinylbenzyl)-9H-carbazole copolymers with tunable lower critical solution temperatures in water offers potential applications in flexible packaging, electronics, and automotive (Lessard et al., 2012).
Antiproliferative Agent : 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, a compound related to methyl 2-methoxy-4-vinylbenzoate, acts as a potent antiproliferative agent targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).
Thermochemical Properties : Experimental and computational methods agree on the thermochemical properties of methyl 2- and 4-methoxybenzoates, indicating similar molar enthalpies of formation in the gas phase (Flores et al., 2019).
Polystyrene Stabilization : Copolymerized 2-hydroxy-4′-vinylbenzophenone effectively stabilizes polystyrene against both short-term and long-term accelerated ageing, though it may cause sensitization due to impurities (Hodgeman, 1979).
properties
IUPAC Name |
methyl 4-ethenyl-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-4-8-5-6-9(11(12)14-3)10(7-8)13-2/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKVQIULTNFKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















